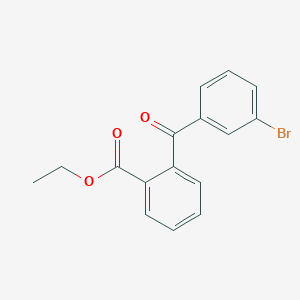

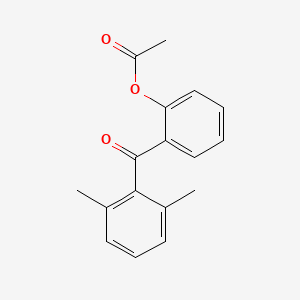

2-(2,6-Dimethylbenzoyl)phenyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of aromatic ketones like 2-(2,6-Dimethylbenzoyl)phenyl acetate typically involves acylation reactions. Although the exact synthesis of this compound is not described in the papers, similar compounds are synthesized through reactions involving acetic acid and other reagents. For instance, the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using a reagent system of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid is discussed, which could be relevant to the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of aromatic ketones and their derivatives, such as 2-(2,6-Dimethylbenzoyl)phenyl acetate, is characterized by the presence of an aromatic ring system with electron-donating and electron-withdrawing groups that can influence their reactivity and physical properties. The papers do not directly analyze the molecular structure of 2-(2,6-Dimethylbenzoyl)phenyl acetate, but they do explore the structure of related compounds, such as benzothiazoles with dimethylamino and halogen substituents, which exhibit push-pull electronic effects .

Chemical Reactions Analysis

The chemical reactions of aromatic ketones are influenced by the substituents on the aromatic ring. The papers provided discuss the photoinduced reductive transformation of α,β-epoxy ketones, which could be analogous to reactions that 2-(2,6-Dimethylbenzoyl)phenyl acetate might undergo under similar conditions . Additionally, the electrochemical oxidation of benzothiazoles is studied, which involves radical cation formation and subsequent reactions, providing a basis for understanding the electrochemical behavior of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,6-Dimethylbenzoyl)phenyl acetate can be inferred from the properties of related compounds discussed in the papers. For example, the spectroscopic properties of benzothiazoles are affected by halogen substituents, which could be relevant to understanding how substituents on the benzoyl ring of 2-(2,6-Dimethylbenzoyl)phenyl acetate might affect its properties . The electrochemical study of benzothiazoles provides insights into the redox behavior, which could be extrapolated to similar aromatic ketones .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The study of crystal structures of related compounds, such as methyl 3,5-dimethylbenzoate, provides insights into molecular interactions and arrangement in solid states. Such analyses contribute to our understanding of molecular bonding and assembly, which are crucial in materials science and design of new molecular entities (Ebersbach, Seichter, & Mazik, 2022).

Organic Synthesis and Methodology

Research in organic synthesis has led to the development of new methodologies for constructing complex molecules. For example, the action of aryllithium compounds on diarylketones has been explored for synthesizing compounds with benzoyl groups, offering pathways to novel organic materials (Faber & Nauta, 2010).

Coordination Chemistry and Catalysis

Studies on coordination compounds and cyclometallation reactions involving similar benzoyl-related structures contribute to the advancement of catalysis. These insights are pivotal in developing new catalytic processes for organic synthesis and industrial applications (Davies et al., 2003).

Antimicrobial and Anticancer Research

The synthesis and characterization of new compounds, including those related to 2-(2,6-Dimethylbenzoyl)phenyl acetate, have been explored for their potential antimicrobial and anticancer activities. This research contributes to the development of new therapeutic agents (Gul et al., 2017); (Gomha et al., 2020).

Green Chemistry and Sustainable Synthesis

Efforts in green chemistry, such as the synthesis of novel 1,4-dihydropyridine-3,5-Dicarbohydrazones under grind-stone chemistry, exemplify the application of sustainable practices in chemical synthesis. These approaches aim to minimize environmental impact while achieving high efficiency in chemical transformations (Gomha et al., 2020).

Safety and Hazards

The safety data sheet for phenyl acetate, a related compound, indicates that it is a combustible liquid and harmful if swallowed . It recommends washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product . It also advises keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

[2-(2,6-dimethylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-7-6-8-12(2)16(11)17(19)14-9-4-5-10-15(14)20-13(3)18/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGDOFBPKNAWJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641612 |

Source

|

| Record name | 2-(2,6-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890099-09-9 |

Source

|

| Record name | 2-(2,6-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.